![molecular formula C13H11NO6 B455808 5-[(4-Methyl-2-nitrophenoxy)methyl]furan-2-carboxylic acid CAS No. 438220-25-8](/img/structure/B455808.png)
5-[(4-Methyl-2-nitrophenoxy)methyl]furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Methyl-2-nitrophenoxy)methyl]furan-2-carboxylic acid is a chemical compound with the molecular formula C12H9NO6 and a molecular weight of 263.21 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of this compound can be achieved via the Knoevenagel condensation reaction between 4-methyl-2-nitrobenzaldehyde and furan-2-carboxylic acid. The reaction is catalyzed by piperidine and occurs through the formation of the carbon-carbon double bond between the aldehyde and carboxylic acid groups.Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9NO6/c14-12(15)11-6-5-10(19-11)7-18-9-3-1-8(2-4-9)13(16)17/h1-6H,7H2,(H,14,15) . This indicates the presence of a furan ring, a carboxylic acid group, and a nitro group attached to a phenyl ring .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 263.21 . The exact mass and monoisotopic mass of the compound are 263.04298701 g/mol . It has a topological polar surface area of 106 Ų .Applications De Recherche Scientifique
Antimycobacterial Agents
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate, a derivative similar in structure to the compound of interest, has been identified as a promising class of antimycobacterial agents. These compounds have the ability to interfere with iron homeostasis, a critical pathway for the survival of mycobacteria. The study conducted by Mori et al. (2022) focused on the structural analysis of a fluorinated ester derivative, providing foundational data for further exploration of these compounds as potential treatments for tuberculosis (Mori et al., 2022).
Organic Ligands and Metal Complexes
Research by Patel (2020) explored the synthesis, characterization, and chelating properties of furan ring-containing organic ligands, specifically Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate. The study highlighted the preparation of transition metal complexes of Cu2+, Co2+, Ni2+, Mn2+, and Zn2+ of PFSA and their antibacterial activities against various pathogens. This work underscores the potential of furan derivatives in the development of new materials with antimicrobial properties (Patel, 2020).
Antiviral Activities
Furan-2-carboxylic acids derived from the leaves of Nicotiana tabacum demonstrated significant anti-Tobacco Mosaic Virus (TMV) activities. This study isolated new compounds showing high inhibition rates, suggesting the potential application of furan-2-carboxylic acid derivatives in plant virus protection and control strategies. Such findings are crucial for agricultural science, particularly in the development of natural antiviral agents (Yang et al., 2016).
Antimicrobial Activities
Dias et al. (2015) synthesized a new carboxylic acid derived from 5-(2-nitrophenyl)furfural, which, upon reaction with organotin chlorides, formed complexes that exhibited significant antimicrobial activity against a wide range of fungi and bacteria. This study illustrates the potential of furan-2-carboxylic acid derivatives in creating effective antimicrobial agents, which could be beneficial in medical and pharmaceutical applications (Dias et al., 2015).
Orientations Futures
Research on this compound could include the development of new and efficient synthetic methods, the exploration of its potential biological activities and mechanisms of action, and the investigation of its applications in materials science and nanotechnology. Furthermore, furan-based compounds have emerged as a new, promising class of antimycobacterial agents , suggesting potential future directions in this area.
Propriétés
IUPAC Name |
5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6/c1-8-2-4-11(10(6-8)14(17)18)19-7-9-3-5-12(20-9)13(15)16/h2-6H,7H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTZIXCMABHKFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[N-(2-furoyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B455725.png)
![5-bromo-N'-[2-(4-chlorophenoxy)-2-methylpropanoyl]-2-furohydrazide](/img/structure/B455726.png)
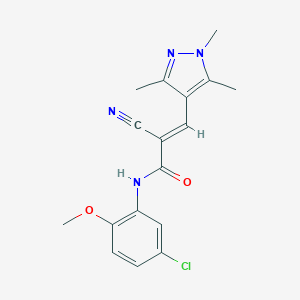
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B455729.png)
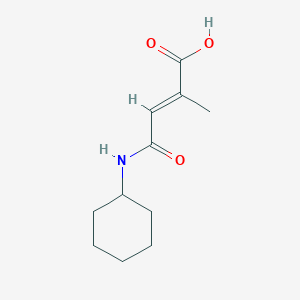
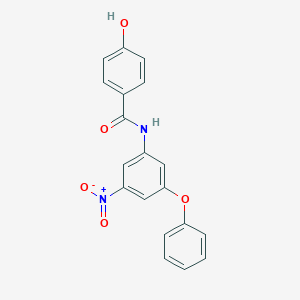
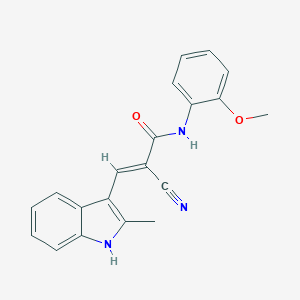
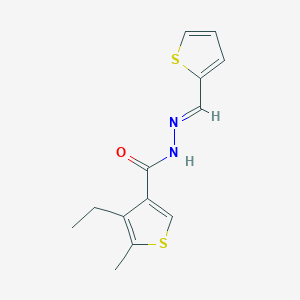
![(2E)-N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-2,3-diphenylprop-2-enamide](/img/structure/B455738.png)
![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B455742.png)
![5-({2-nitro-4-methylphenoxy}methyl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide](/img/structure/B455744.png)
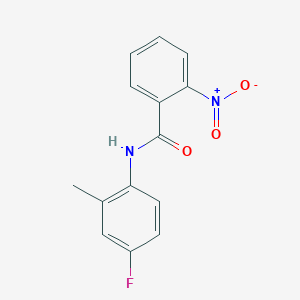

![5-Benzyl-2-[(2,3-diphenylacryloyl)amino]-3-thiophenecarboxamide](/img/structure/B455751.png)